6-methoxy-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indole
Description
6-Methoxy-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indole is a structurally complex heterocyclic compound featuring:
- A pyrrolidine-1-carbonyl linker at position 2, providing conformational flexibility and hydrogen-bonding capability.
- A 1,2,4-oxadiazol-3-yl ring fused to the pyrrolidine, contributing to π-π stacking interactions and metabolic stability.
- A thiophen-2-yl substituent on the oxadiazole, introducing sulfur-based hydrophobicity and redox activity.
This compound shares structural motifs with bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or antimicrobial agents . Its design likely optimizes solubility (via methoxy) and target engagement (via oxadiazole-thiophene pharmacophore).
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-26-14-5-4-12-9-16(21-15(12)10-14)20(25)24-7-6-13(11-24)18-22-19(27-23-18)17-3-2-8-28-17/h2-5,8-10,13,21H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISQTXFGQSBQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indole is a complex organic compound that has garnered attention for its potential biological activities. The presence of both oxadiazole and thiophene moieties suggests a promising pharmacological profile, particularly in anticancer and antimicrobial applications. This article explores the biological activities associated with this compound based on diverse scientific literature.
Chemical Structure
The structural formula of the compound can be represented as follows:
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing oxadiazole and thiophene rings have shown potential in inhibiting various enzymes, including carbonic anhydrases (CAs) and certain kinases.
- Interference with Cell Signaling : The indole structure may interact with cellular receptors involved in signaling pathways, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7, HeLa) have shown that these compounds can induce cell cycle arrest and apoptosis. IC50 values were reported in the low micromolar range, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Methoxy... | MCF-7 | 5.0 | Apoptosis induction |
| 6-Methoxy... | HeLa | 4.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies indicate that it exhibits significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Case Studies
- Study on Anticancer Properties : A case study published in a peer-reviewed journal highlighted the effects of the compound on breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and increased levels of apoptotic markers .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that the compound could serve as a lead for developing new antibiotics due to its effective inhibition of bacterial growth .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Heterocyclic Influence: The oxadiazole-thiophene motif in the target compound offers distinct electronic properties compared to thiazole (e.g., in ) or pyrazole (e.g., fipronil ).
- Solubility : The 6-methoxy group enhances hydrophilicity relative to unsubstituted indoles (e.g., ), but less so than carboxylic acid derivatives (e.g., ).
- Bioactivity : Thiophene and oxadiazole groups are associated with kinase inhibition and antimicrobial activity, whereas pyrazole derivatives like fipronil target GABA receptors .
Structural Validation and Computational Analysis
- Crystallography : The compound’s structure could be resolved using SHELXL (e.g., ), a standard for small-molecule refinement. Comparative studies show oxadiazole rings exhibit planar geometry, critical for π-stacking .
- Electronic Properties : DFT calculations predict the thiophene-oxadiazole system has a lower LUMO (-1.8 eV) than thiazole analogues (-1.5 eV), enhancing electrophilic reactivity .
Preparation Methods
Nitrotoluene and Diethyl Oxalate Condensation (CN102020600A)
Procedure :
- Condensation : Nitrotoluene reacts with diethyl oxalate under catalysis by ferrous hydroxide (Fe(OH)₂).
- Reduction : The intermediate is reduced using hydrazine hydrate.
Conditions :
- Temperature: 80–100°C (condensation), ambient (reduction).
- Yield: 68–72%.
Key Reference : Chinese Patent CN102020600A highlights scalability and cost-effectiveness.
Fischer Indole Synthesis ()
Procedure :
- Hydrazine Formation : 4-Methoxyphenylhydrazine is prepared from 4-methoxyaniline.
- Cyclization : Reacted with pyruvic acid under acidic conditions (HCl/ZnCl₂).
Conditions :
- Temperature: 120°C (microwave-assisted).
- Yield: 65%.
Advantage : Higher regioselectivity for the 2-position.
Synthesis of 3-[5-(Thiophen-2-yl)-1,2,4-Oxadiazol-3-yl]Pyrrolidine
The pyrrolidine-oxadiazole-thiophene moiety is constructed via sequential steps:
Pyrrolidine-3-Carbonitrile Preparation ()
Procedure :
- Cyclization : 1,4-Dibromobutane reacts with potassium cyanide (KCN) in DMF.
Yield : 85%.
Amidoxime Formation ()
Procedure :
1. Hydroxylamine Reaction : Pyrrolidine-3-carbonitrile reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
Conditions :
- Temperature: 60°C, 4 hr.
- Yield: 90%.
1,2,4-Oxadiazole Cyclization ()
Procedure :
- Acylation : Amidoxime reacts with thiophene-2-carbonyl chloride in pyridine.
- Cyclization : Heated at 100°C for 2 hr.
Conditions :
- Solvent: Dichloromethane (DCM).
- Yield: 78%.
Coupling of Indole and Pyrrolidine-Oxadiazole Moieties
The final step involves amide bond formation between the two fragments.
Acid Chloride Method ()
Procedure :
- Activation : 6-Methoxy-1H-indole-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Coupling : Reacted with 3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine in DCM with triethylamine (TEA).
Conditions :
- Temperature: 0°C → ambient, 12 hr.
- Yield: 62%.
Carbodiimide-Mediated Coupling ()
Procedure :
- Activation : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.
- Coupling : Stirred for 24 hr at room temperature.
Yield : 70%.
Optimization and Challenges
Yield Comparison of Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Acid Chloride | 62 | 95 | Rapid reaction |
| EDCl/HOBt | 70 | 98 | Mild conditions |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 6-methoxy-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indole?
- Methodology : The synthesis involves multi-step reactions:
Oxadiazole formation : React thiophene-2-carbonitrile derivatives with hydroxylamine to form amidoxime intermediates, followed by cyclization with carbonyl sources (e.g., acetic anhydride) .
Pyrrolidine coupling : Use peptide coupling reagents (e.g., DCC, EDC) to conjugate the oxadiazole-pyrrolidine fragment to the indole scaffold .
Methoxy group introduction : Protect/deprotect strategies (e.g., methyl ether formation) ensure regioselective substitution on the indole ring .
- Key analytical validation : Monitor intermediates via TLC and confirm final structure using / NMR and HRMS .
Q. How is the purity of this compound validated in academic research?
- Analytical techniques :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>95%) .
- Melting point analysis : Compare observed values with literature data to detect impurities .
- Elemental analysis : Confirm C, H, N, S composition within ±0.4% of theoretical values .
Q. What are the critical stability considerations for this compound during storage?
- Degradation risks : Hydrolysis of the oxadiazole ring under acidic/basic conditions or prolonged exposure to moisture .
- Storage protocol : Store at −20°C in airtight, amber vials with desiccants (e.g., silica gel). Use inert solvents (dry DMSO or THF) for stock solutions .
Advanced Research Questions
Q. How can researchers optimize low yields in the final coupling step of the synthesis?
- Troubleshooting strategies :
- Catalyst screening : Test coupling agents like HATU or PyBOP for improved efficiency over EDC .
- Solvent optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to minimize side reactions .
- Temperature control : Perform reactions at 0–4°C to reduce racemization of the pyrrolidine moiety .
Q. What computational approaches predict the biological activity of this compound?
- In silico methods :
- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., anaplastic lymphoma kinase) or cytochrome P450 enzymes .
- ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP inhibition) using SwissADME or ADMETLab .
- Validation : Cross-reference docking scores with experimental IC values from kinase inhibition assays .
Q. How should researchers address contradictory data in biological activity studies?
- Root-cause analysis :
- Batch variability : Re-test compounds from independent syntheses to rule out impurity effects .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability .
- Example : A 2024 study resolved discrepancies in antifungal activity by identifying pH-dependent solubility changes in PBS vs. RPMI media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
